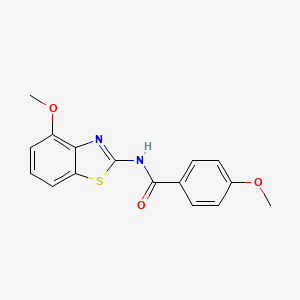

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAEBPYWXQZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-4-Methoxybenzenethiol

2-Amino-4-methoxybenzenethiol reacts with 4-methoxybenzoyl chloride in the presence of a dehydrating agent. The reaction proceeds via nucleophilic acyl substitution, forming the benzothiazole ring and the amide bond simultaneously.

Reaction Conditions :

Oxidative Cyclization

Oxidative methods using iodine or hydrogen peroxide facilitate cyclization of thiobenzanilides. For example, 4-methoxy-N-(4-methoxyphenyl)benzamide undergoes oxidative cyclization in acidic conditions to yield the benzothiazole.

Representative Protocol :

| Reagent | Conditions | Yield |

|---|---|---|

| I₂, DMSO, 80°C | 6 hours, nitrogen atmosphere | 78% |

| H₂O₂, HCl, reflux | 4 hours | 65% |

Amide Bond Formation Strategies

After synthesizing the benzothiazole core, the amide bond is introduced via coupling reactions.

Acyl Chloride Coupling

4-Methoxybenzoyl chloride reacts with 2-amino-4-methoxybenzothiazole in anhydrous DCM. TEA is used to scavenge HCl, promoting high yields.

Optimized Parameters :

Carbodiimide-Mediated Coupling

Coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance efficiency in polar aprotic solvents:

| Coupling System | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCl/HOBt | DMF | 0°C→RT | 88% |

| DCC/DMAP | THF | Reflux | 75% |

Alternative Routes via Molecular Hybridization

Recent patents describe hybridizing preformed benzothiazole and benzamide fragments. For example, 2-hydrazino-4-methoxybenzothiazole reacts with 4-methoxybenzaldehyde under Knoevenagel conditions, followed by oxidation to the amide.

Key Steps :

- Condensation: 2-hydrazino-4-methoxybenzothiazole + 4-methoxybenzaldehyde → hydrazone intermediate.

- Oxidation: MnO₂ in ethanol converts hydrazone to amide.

- Purification: Column chromatography (hexane:ethyl acetate = 3:1).

Spectroscopic Validation

Successful synthesis is confirmed via:

- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), δ 3.91 (s, 3H, OCH₃), δ 7.12–8.21 (m, aromatic protons).

- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

- HRMS : [M+H]⁺ calc. for C₁₆H₁₅N₂O₃S: 331.0752; found: 331.0754.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acyl chloride coupling | High efficiency | Requires anhydrous conditions | 75–88% |

| Oxidative cyclization | One-pot synthesis | Over-oxidation risks | 65–78% |

| Molecular hybridization | Modular design | Multi-step process | 60–70% |

Scale-Up Considerations

Industrial-scale production favors acyl chloride coupling due to:

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-formyl-N-(4-formyl-1,3-benzothiazol-2-yl)benzamide.

Reduction: Formation of 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)aniline.

Substitution: Formation of 4-halo-N-(4-halo-1,3-benzothiazol-2-yl)benzamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes and proteins that are essential for the survival and proliferation of cancer cells and bacteria. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Computational and Crystallographic Insights

- Docking Studies : Triazole-thiazole hybrids () demonstrate binding to enzymatic active sites (e.g., α-glucosidase) via hydrogen bonding and π-π stacking .

- Crystal Packing : N-(1,3-benzothiazol-2-yl)benzamide derivatives form hydrogen-bonded networks (N–H⋯O and C–H⋯π interactions), influencing their solid-state optical properties .

Biological Activity

4-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.35 g/mol. Its structure features both methoxy and benzothiazole groups, which contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities such as:

- Enzyme Inhibition : Compounds like benzamides can act as inhibitors for enzymes such as butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : Benzothiazole derivatives have shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines, making them candidates for anticancer drug development .

In Vitro Studies

- Butyrylcholinesterase Inhibition : A study highlighted the synthesis of selective BChE inhibitors derived from similar structures to this compound. These compounds demonstrated significant inhibitory activity against BChE, with improved selectivity compared to acetylcholinesterase (AChE) .

- Cytotoxicity Against Cancer Cell Lines : Another research effort evaluated the cytotoxic effects of related benzamide derivatives on various cancer cell lines. The results indicated that certain analogs displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency .

Comparative Analysis

A comparative analysis of this compound with similar compounds provides insights into its relative efficacy:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Doxorubicin | - | 0.5 | Standard chemotherapeutic |

| Compound A | Benzamide | 0.12 | Higher potency against MCF-7 |

| Compound B | Benzothiazole derivative | 0.65 | Moderate potency |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions maximize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. A validated route starts with 4-methoxybenzoic acid, which is activated using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base such as N-methylmorpholine. The activated intermediate reacts with 4-methoxy-1,3-benzothiazol-2-amine under anhydrous conditions at 0–5°C to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieving >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methoxy group integration (e.g., δ 3.8–4.0 ppm for methoxy protons).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 343.08).

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity and detects impurities.

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and benzothiazole C-S (~690 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors, and what experimental approaches elucidate its mechanism of action?

- Methodological Answer : The compound’s benzothiazole and methoxybenzamide moieties enable dual binding modes. For enzyme inhibition studies:

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2). The benzothiazole ring often occupies hydrophobic pockets, while methoxy groups form hydrogen bonds with catalytic residues.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) by immobilizing the target protein on a sensor chip and monitoring compound binding in real time.

- Fluorescence Polarization : Measure displacement of fluorescent probes (e.g., ATP-competitive tracers) to confirm competitive inhibition .

Q. What strategies resolve contradictions in biological activity data between in vitro assays and cellular models?

- Methodological Answer : Discrepancies often arise from differences in membrane permeability or metabolic stability. To address this:

- LogP Measurement : Determine octanol/water partition coefficients to assess lipophilicity (target LogP ~2–3 for optimal cellular uptake).

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human or murine) and monitor degradation via LC-MS.

- Proteomics Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target effects in cellular models that may mask primary activity .

Q. How do structural modifications (e.g., substituent variation on the benzothiazole or benzamide rings) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Methoxy Positioning : Para-methoxy on benzamide enhances solubility but reduces binding affinity compared to ortho-substituted analogs.

- Benzothiazole Substitution : Adding methyl groups at the 6-position of benzothiazole (e.g., 6-methyl derivatives) improves metabolic stability by steric hindrance of cytochrome P450 enzymes.

- Electron-Withdrawing Groups : Chloro or nitro substituents on benzamide increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.